molecular formula C15H12FN3S B2873701 5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 54543-42-9

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2873701
CAS RN: 54543-42-9
M. Wt: 285.34
InChI Key: MYUUGTKXLGVPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, also known as FMT, is a chemical compound that belongs to the family of thiol-containing heterocycles. It has gained attention in recent years due to its potential application in the field of medicinal chemistry. FMT has been found to exhibit significant biological activity against a variety of diseases, including cancer, inflammation, and infectious diseases.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • Analysis of Intermolecular Interactions : A study explored the intermolecular interactions in derivatives of 1,2,4-triazoles, highlighting the significant role of hydrogen bonds with sulfur in the formation of crystalline solids and stabilizing effects from various intermolecular interactions (Panini et al., 2014). The research emphasizes the complexity and importance of these interactions in the structural formation of triazole derivatives.

Synthesis and Characterization

  • Synthetic Approaches and Physical-Chemical Properties : Research on the synthesis and investigation of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols has provided insights into their physical-chemical properties and confirmed the structure of these compounds through modern physical-chemical analysis methods. This work underscores the ongoing interest in triazole systems for developing new compounds with potentially useful properties (Bihdan & Parchenko, 2018).

Biological Activities

  • Antimicrobial and Antifungal Effects : Certain derivatives of 1,2,4-triazoles have been identified for their broad spectrum of biological activity, including antimicrobial and antifungal effects. This highlights the potential of these compounds in medical and veterinary practices for treating fungal diseases on the skin of animals, indicating the valuable therapeutic applications of these derivatives (Ohloblina et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition Efficiency : Studies on compounds containing the methylthiophenyl moiety, such as 2-[4-(Methylthio)phenyl] acetohydrazide (HYD) and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD), have shown significant inhibition of zinc corrosion in acidic medium. This research elucidates the relationship between molecular structures and their inhibition efficiencies, revealing the potential of triazole derivatives in corrosion protection applications (Gece & Bilgiç, 2012).

Antitumor and Anticancer Activity

  • Antitumor Benzothiazoles : Explorations into fluorinated benzothiazoles, including triazole derivatives, have indicated potent cytotoxic activities in vitro against various cancer cell lines, paving the way for the development of new anticancer drugs. The structural modifications leading to these effects suggest the importance of fluorophenyl and triazole components in enhancing antitumor activity (Hutchinson et al., 2001).

properties

IUPAC Name

3-(4-fluorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3S/c1-10-2-8-13(9-3-10)19-14(17-18-15(19)20)11-4-6-12(16)7-5-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUGTKXLGVPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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